molecular formula C14H20N4O9 B13429288 2-[(2-Azidoacetyl)amino]-2-deoxy-, 3,4,6-beta-D-mannopyranose Triacetate

2-[(2-Azidoacetyl)amino]-2-deoxy-, 3,4,6-beta-D-mannopyranose Triacetate

Cat. No.: B13429288
M. Wt: 388.33 g/mol
InChI Key: RESQIFNXKPQAHZ-RHZHCTOVSA-N
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Description

2-[(2-Azidoacetyl)amino]-2-deoxy-, 3,4,6-beta-D-mannopyranose Triacetate is a complex organic compound with the molecular formula C14H21N3O9. It is a derivative of mannose, a type of sugar, and contains an azido group, which is known for its reactivity in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Azidoacetyl)amino]-2-deoxy-, 3,4,6-beta-D-mannopyranose Triacetate typically involves multiple steps One common method starts with the acetylation of mannose to protect the hydroxyl groupsThe final product is obtained after purification and characterization .

Industrial Production Methods

the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Azidoacetyl)amino]-2-deoxy-, 3,4,6-beta-D-mannopyranose Triacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(2-Azidoacetyl)amino]-2-deoxy-, 3,4,6-beta-D-mannopyranose Triacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Azidoacetyl)amino]-2-deoxy-, 3,4,6-beta-D-mannopyranose Triacetate involves its interaction with various molecular targets. The azido group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in labeling and tracking studies in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(2-Azidoacetyl)amino]-2-deoxy-, 3,4,6-beta-D-mannopyranose Triacetate apart is its specific configuration and the presence of the azido group, which provides unique reactivity and applications in research .

Properties

Molecular Formula

C14H20N4O9

Molecular Weight

388.33 g/mol

IUPAC Name

[(2R,3S,4R,5S,6R)-3,4-diacetyloxy-5-[(2-azidoacetyl)amino]-6-hydroxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C14H20N4O9/c1-6(19)24-5-9-12(25-7(2)20)13(26-8(3)21)11(14(23)27-9)17-10(22)4-16-18-15/h9,11-14,23H,4-5H2,1-3H3,(H,17,22)/t9-,11+,12-,13-,14-/m1/s1

InChI Key

RESQIFNXKPQAHZ-RHZHCTOVSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)O)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C

Origin of Product

United States

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